molecular formula C11H11F2NO2 B2450931 N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide CAS No. 2361637-97-8

N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide

Cat. No. B2450931
CAS RN: 2361637-97-8
M. Wt: 227.211
InChI Key: BEHJJKFKGNJOGP-UHFFFAOYSA-N
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Description

N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide, also known as DFP-10825, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in a variety of areas, including cancer research, neurobiology, and drug discovery. In

Mechanism of Action

The mechanism of action of N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide is complex and not fully understood. However, studies have shown that this compound can modulate the activity of certain ion channels in the brain, which could explain its potential applications in neurobiology. Additionally, studies have shown that N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide are complex and not fully understood. However, studies have shown that this compound can modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders. Additionally, studies have shown that N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide in lab experiments is that it has shown promise in a variety of areas, including cancer research and neurobiology. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers.
One limitation of using N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for research on N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide. One area of research that could be explored further is the potential applications of this compound in cancer therapy. Additionally, more research is needed to determine the optimal dosage and administration route for this compound. Finally, further studies are needed to fully understand the mechanism of action of N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide and its potential applications in neurobiology.

Synthesis Methods

The synthesis of N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide is a complex process that involves several steps. The first step involves the synthesis of 4-(Difluoromethoxy)-2-methylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with propargylamine to form the desired product, N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide.

Scientific Research Applications

N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide has been studied extensively for its potential applications in scientific research. One area of research where this compound has shown promise is in cancer research. Studies have shown that N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Another area of research where this compound has shown promise is in neurobiology. Studies have shown that N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide can modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

N-[4-(difluoromethoxy)-2-methylphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c1-3-10(15)14-9-5-4-8(6-7(9)2)16-11(12)13/h3-6,11H,1H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHJJKFKGNJOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide

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